![molecular formula C18H29N3O3 B4426017 (1-{[4-(2-methoxyethyl)piperazin-1-yl]carbonyl}propyl)(3-methoxyphenyl)amine](/img/structure/B4426017.png)
(1-{[4-(2-methoxyethyl)piperazin-1-yl]carbonyl}propyl)(3-methoxyphenyl)amine
Overview
Description
(1-{[4-(2-methoxyethyl)piperazin-1-yl]carbonyl}propyl)(3-methoxyphenyl)amine, also known as MP-10, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MP-10 is a derivative of the phenethylamine class of compounds and has been studied for its potential use in treating various conditions, including depression, anxiety, and addiction.
Mechanism of Action
The exact mechanism of action of (1-{[4-(2-methoxyethyl)piperazin-1-yl]carbonyl}propyl)(3-methoxyphenyl)amine is not fully understood, but it is thought to work by increasing the levels of certain neurotransmitters in the brain, including dopamine and serotonin. These neurotransmitters are involved in regulating mood and emotions, and increasing their levels may help to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including increasing the levels of dopamine and serotonin in the brain. It has also been found to reduce the levels of the stress hormone cortisol, which may contribute to its anxiolytic effects. This compound has also been shown to increase the activity of certain brain regions involved in regulating mood and emotions, such as the prefrontal cortex and amygdala.
Advantages and Limitations for Lab Experiments
One advantage of using (1-{[4-(2-methoxyethyl)piperazin-1-yl]carbonyl}propyl)(3-methoxyphenyl)amine in lab experiments is that it has been well-studied and its effects are relatively well-understood. This makes it a useful tool for investigating the role of neurotransmitters and brain regions in regulating mood and emotions. However, one limitation is that this compound is a relatively new compound and its long-term effects are not yet fully understood. Additionally, it may not be suitable for use in all animal models or in all types of experiments.
Future Directions
There are many potential future directions for research on (1-{[4-(2-methoxyethyl)piperazin-1-yl]carbonyl}propyl)(3-methoxyphenyl)amine. One area of interest is investigating its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is investigating its potential as a treatment for post-traumatic stress disorder (PTSD), as it has been shown to reduce the symptoms of PTSD in animal models. Additionally, researchers may continue to investigate the biochemical and physiological effects of this compound and its potential as a therapeutic agent for various conditions.
Scientific Research Applications
(1-{[4-(2-methoxyethyl)piperazin-1-yl]carbonyl}propyl)(3-methoxyphenyl)amine has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for various conditions. One study found that this compound had antidepressant effects in animal models, suggesting that it may be useful in treating depression. Another study found that this compound had anxiolytic effects, indicating that it may be helpful in treating anxiety disorders.
properties
IUPAC Name |
2-(3-methoxyanilino)-1-[4-(2-methoxyethyl)piperazin-1-yl]butan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-4-17(19-15-6-5-7-16(14-15)24-3)18(22)21-10-8-20(9-11-21)12-13-23-2/h5-7,14,17,19H,4,8-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNJIAWDZGMJOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CCOC)NC2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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